N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride
Overview
Description
N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride is a synthetic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a dimethylmorpholine ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenylamine, is reacted with a suitable acylating agent to form the 2-chlorophenyl intermediate.
Introduction of the Morpholine Ring: The intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to introduce the morpholine ring.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with a propanoyl chloride to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors or enzymes to modulate their activity.
Inhibit Enzymes: Act as an inhibitor of certain enzymes involved in metabolic pathways.
Alter Cellular Processes: Affect cellular processes such as signal transduction, gene expression, or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide
- N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)butanamide
- N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)pentanamide
Uniqueness
N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the hydrochloride group may enhance its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2.ClH/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-6-4-3-5-13(14)16;/h3-6,11-12H,7-10H2,1-2H3,(H,17,19);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDQPZPVZAHQIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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